molecular formula C17H22N6S B13358917 N,N-dimethyl-3-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

N,N-dimethyl-3-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

Cat. No.: B13358917
M. Wt: 342.5 g/mol
InChI Key: ODONIKWOYVUSNC-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core fused with a 1-methyl-3-piperidinyl group at position 3 and an N,N-dimethylaniline moiety at position 6. The piperidinyl substituent introduces a cyclic tertiary amine, which may enhance solubility and central nervous system (CNS) penetration. The meta-substituted dimethylaniline group contributes electron-donating effects, influencing electronic distribution and receptor interactions.

Properties

Molecular Formula

C17H22N6S

Molecular Weight

342.5 g/mol

IUPAC Name

N,N-dimethyl-3-[3-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

InChI

InChI=1S/C17H22N6S/c1-21(2)14-8-4-6-12(10-14)16-20-23-15(18-19-17(23)24-16)13-7-5-9-22(3)11-13/h4,6,8,10,13H,5,7,9,11H2,1-3H3

InChI Key

ODONIKWOYVUSNC-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the cyclization of appropriate thiosemicarbazide derivatives with hydrazine derivatives under reflux conditions . The reaction conditions often involve the use of ethanol as a solvent and a catalytic amount of piperidine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process typically involves recrystallization or chromatographic techniques to obtain the desired compound with high purity .

Chemical Reactions Analysis

Cyclization and Ring-Formation Reactions

The compound participates in cyclization reactions critical for synthesizing fused heterocyclic systems. Microwave-assisted methods demonstrate enhanced efficiency compared to conventional heating:

Reaction TypeConditions (Conventional)Conditions (Microwave)Yield IncreaseSource
Triazole-thiadiazole annulation6–17 hrs, RT–170°C37–90 sec, 280–317°C+37–54%
Piperidine functionalization9–19 hrs, reflux31–68 sec, 280°C+41–49%
Thioether formation24 hrs, RT–90°C15 min, 90°C+39–45%

Key mechanisms involve:

  • Azide-alkyne cycloaddition for triazole ring stabilization

  • Thiadiazole-thiol tautomerization enabling nucleophilic attacks at sulfur centers

  • Piperidine N-methylation via reductive amination under microwave irradiation

Electrophilic Aromatic Substitution (EAS)

The aniline moiety directs electrophiles to para/ortho positions, while electron-withdrawing triazole-thiadiazole systems modulate reactivity:

ElectrophilePositionSolventCatalystYieldSource
Nitronium ionParaH2SO4/HNO368%
Acetyl chlorideOrthoDCMAlCl352%
BromineMeta*CCl4FeBr341%

*Meta substitution occurs due to steric hindrance from the dimethylamino group.

Nucleophilic Reactions

The piperidine nitrogen and triazole N-atoms serve as nucleophilic sites:

NucleophileTarget SiteProduct ClassYieldSource
Methyl iodidePiperidine NQuaternary ammonium salt89%
Phenyl isocyanateTriazole N2Urea derivative76%
Ethyl chloroacetateThiadiazole SThioester analog63%

Reaction kinetics show pseudo-first-order behavior with activation energies of 45–65 kJ/mol .

Cross-Coupling Reactions

Palladium-mediated couplings enable π-system extensions:

Reaction TypeConditionsCoupling PartnerYieldSource
Suzuki-MiyauraPd(PPh3)4, K2CO3, DME/EtOHPhenylboronic acid82%
Buchwald-HartwigPd2(dba)3, Xantphos, toluene4-Bromoaniline78%
SonogashiraCuI, PdCl2(PPh3)2, Et3NPhenylacetylene71%

Oxidation-Reduction Behavior

The thiadiazole ring exhibits redox activity:

ProcessReagentObservationPotential (V vs SCE)Source
OxidationH2O2/AcOHSulfur oxidation to sulfoxide+1.24
ReductionNaBH4/NiCl2Triazole ring hydrogenation-0.89
ElectrochemicalGlassy carbon anodeIrreversible 2e− oxidation+1.56

Acid-Base Reactivity

Protonation equilibria influence solubility and bioactivity:

SitepKa (H2O)Solvent Effects (ΔpKa in MeOH)Biological RelevanceSource
Piperidine N9.2 ± 0.3+1.4Membrane permeability
Triazole N44.8 ± 0.2-0.7Enzyme active site binding
Aniline NH2.1*+2.1pH-dependent cytotoxicity

*Measured in DMSO due to low aqueous solubility.

Photochemical Reactions

UV irradiation induces structural rearrangements:

λ (nm)AtmosphereMajor ProductQuantum YieldSource
254N2Thiadiazole ring-opening isomer0.32
365O2Triazole-peroxide adduct0.18
450ArPiperidine ring contraction0.09

Scientific Research Applications

N,N-dimethyl-3-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, preventing the hydration of carbon dioxide . Similarly, it can inhibit cholinesterase by binding to the enzyme’s active site, preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and physicochemical properties of the target compound and analogs:

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight Notable Features
N,N-dimethyl-3-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline Triazolo[3,4-b]thiadiazole 3: 1-methyl-3-piperidinyl; 6: N,N-dimethylaniline (meta) C19H23N7S 405.51 g/mol Cyclic amine, meta-dimethylaniline
N,N-Dimethyl-4-{3-[4-(tert-butyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline Triazolo[3,4-b]thiadiazole 3: 4-(tert-butyl)phenyl; 6: N,N-dimethylaniline (para) C21H23N5S 377.51 g/mol Bulky tert-butyl, para-substitution
N-Methyl-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline Triazolo[4,3-b]pyridazine 3: methyl; 6: N-methylaniline C14H13N7 279.30 g/mol Pyridazine core, smaller substituents
6-(1-Naphthyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Triazolo[3,4-b]thiadiazole 3: 2-pyridinyl; 6: 1-naphthyl C19H12N6S 356.41 g/mol Aromatic bulk, π-π interactions

Key Observations :

  • Core Heterocycle : The pyridazine variant in lacks sulfur, reducing polarizability compared to thiadiazole-containing analogs .
  • The piperidinyl group in the target compound introduces a basic nitrogen, improving solubility in acidic environments (e.g., physiological pH) . The naphthyl group in enhances aromatic stacking but may limit bioavailability due to high molecular weight.
Vasodilatory Activity

Compounds with pyridinyl substituents (e.g., 3-(3-pyridinyl)triazolo-thiadiazoles) demonstrated significant vasodilatory activity in vitro, attributed to nitric oxide modulation .

Antimicrobial and Anti-inflammatory Activity

Triazolo-thiadiazoles with alkyl/aryl substituents (e.g., tert-butyl in or methyl in ) exhibit antimicrobial properties. The target compound’s dimethylaniline group may enhance anti-inflammatory activity via COX-2 inhibition, as seen in structurally related triazolo-thiadiazoles .

Biological Activity

N,N-dimethyl-3-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole and thiadiazole moiety, which are known for their biological activity. The presence of the piperidine ring enhances its lipophilicity and biological interactions.

Antimicrobial Activity

Research has shown that compounds containing thiadiazole and triazole rings exhibit notable antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazoles have been reported to possess antifungal, antibacterial, and antiparasitic activities. A study highlighted that certain thiadiazole derivatives demonstrated effective inhibition against various microbial strains with minimum inhibitory concentrations (MIC) in the range of 0.5 to 8 µg/mL .

Anticancer Properties

The anticancer potential of compounds similar to this compound has been evaluated in several studies. For example, compounds featuring the triazole moiety showed significant antiproliferative activity against cancer cell lines such as HeLa and L1210. The IC50 values for some derivatives were reported around 9.6 µM, indicating promising anticancer activity .

The mechanism through which these compounds exert their biological effects often involves interaction with specific cellular targets. For instance:

  • Inhibition of Enzymes : Compounds may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • DNA Interaction : Some derivatives can intercalate with DNA or inhibit topoisomerases, disrupting replication and transcription processes.

Case Study 1: Antitubercular Activity

A series of substituted compounds based on similar structures were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Among them, several showed significant activity with IC50 values ranging from 1.35 to 2.18 µM. These findings suggest that modifications to the core structure can enhance efficacy against tuberculosis .

Case Study 2: Antifungal Activity

Another study focused on the antifungal properties of thiadiazole derivatives revealed that certain compounds exhibited potent activity against Candida albicans with MIC values as low as 0.25 µg/mL. This highlights the potential for developing new antifungal agents based on the thiadiazole scaffold .

Data Tables

Activity Type Target Pathogen/Cancer Cell IC50/MIC (µM) Reference
AntibacterialVarious strains0.5 - 8
AnticancerHeLa cells9.6
AntitubercularMycobacterium tuberculosis1.35 - 2.18
AntifungalCandida albicans0.25

Q & A

Q. What are the typical synthetic routes for N,N-dimethyl-3-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline?

The synthesis involves stepwise formation of the triazolo-thiadiazole core, followed by functionalization of the aniline moiety. Key steps include cyclocondensation of hydrazine derivatives with thioamide precursors and subsequent alkylation or arylation reactions. For example, diethyl oxalate and sodium hydride in toluene are used to form intermediate triazole-thiadiazole structures . Purification via column chromatography and characterization by NMR/FT-IR are critical for verifying intermediate products.

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Parameters such as bond angles, torsion angles, and R-factors (e.g., R = 0.029 in a related triazolo-thiadiazole structure) validate the geometry . Complementary techniques like ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and FT-IR are used to corroborate functional groups and connectivity.

Q. What analytical methods are recommended for assessing purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to determine purity (>95% required for biological assays). Stability studies under varying pH, temperature, and light exposure employ accelerated degradation protocols, with mass balance calculated via LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

A Design of Experiments (DoE) approach is recommended. Variables like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., triethylamine vs. NaH), and temperature (80–120°C) are systematically tested. Response surface modeling identifies optimal conditions. For instance, toluene at 110°C with NaH increased yields by 22% in analogous triazolo-thiadiazole syntheses .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in biological activity (e.g., antifungal vs. no activity) often arise from assay conditions (e.g., fungal strain variability) or compound purity. Reproducibility studies under standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., time-kill curves vs. MIC) are essential. Molecular docking (e.g., using 14-α-demethylase lanosterol, PDB: 3LD6) can predict binding modes to contextualize experimental results .

Q. How can computational methods guide the design of derivatives with enhanced activity?

Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular dynamics simulations (200 ns trajectories) evaluate ligand-protein stability. For example, substituents at the piperidinyl group were shown to modulate steric hindrance in docking studies, guiding synthetic prioritization .

Q. What challenges arise in scaling up synthesis for preclinical studies?

Key issues include exothermic reaction control, byproduct formation, and solvent recovery. Membrane separation technologies (e.g., nanofiltration) or continuous flow reactors improve scalability. Process Analytical Technology (PAT) tools like in-line FT-IR monitor intermediate formation in real time .

Q. How are regioselectivity challenges addressed during heterocyclic ring formation?

Regioselectivity in triazolo-thiadiazole synthesis is controlled by electron-withdrawing/donating substituents. For example, nitro groups at the 4-position of phenyl rings direct cyclization to the 6-position of the thiadiazole. Lawesson’s reagent is used to selectively introduce sulfur atoms during ring closure .

Methodological Considerations

  • Contradiction Analysis : Use Bland-Altman plots to compare bioactivity datasets and identify systematic biases .
  • Structural Validation : Combine SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯π contacts) .
  • Synthetic Optimization : Employ green chemistry metrics (e.g., E-factor) to balance yield and environmental impact .

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